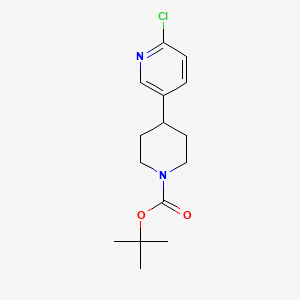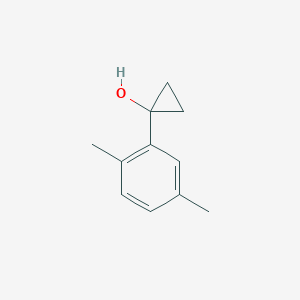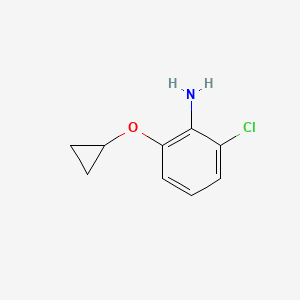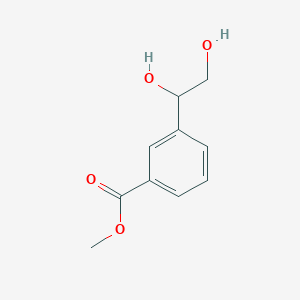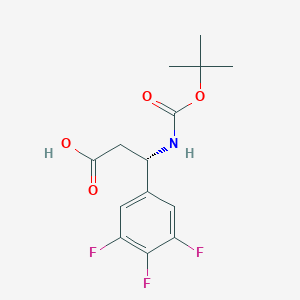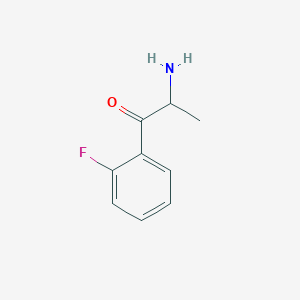![molecular formula C14H15NO4 B13623387 (1R,5S)-3-((Benzyloxy)carbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13623387.png)
(1R,5S)-3-((Benzyloxy)carbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-(1R,5S)-3-[(benzyloxy)carbonyl]-3-azabicyclo[310]hexane-1-carboxylic acid is a complex organic compound with a unique bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,5S)-3-[(benzyloxy)carbonyl]-3-azabicyclo[31One common method involves the use of flow microreactor systems, which allow for the efficient and sustainable synthesis of complex organic compounds . These systems enable precise control over reaction conditions, leading to higher yields and fewer by-products.
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as solvent-free deprotection reactions. For example, the deprotection of tert-butyl carbamate (N-Boc) protecting groups can be achieved using hydrogen chloride gas generated ex situ from sodium chloride and sulfuric acid . This method is efficient, scalable, and environmentally friendly, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
rac-(1R,5S)-3-[(benzyloxy)carbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, including halides, amines, and ethers.
科学的研究の応用
rac-(1R,5S)-3-[(benzyloxy)carbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique bicyclic structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound can be used to study enzyme interactions and protein-ligand binding due to its structural complexity.
Industry: Industrial applications include the development of new materials and catalysts for chemical reactions.
作用機序
The mechanism by which rac-(1R,5S)-3-[(benzyloxy)carbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved in its mechanism of action may include signal transduction, enzyme inhibition, and receptor activation.
類似化合物との比較
Similar Compounds
Bicyclo[2.1.1]hexane: Another bicyclic compound with a similar structure but different functional groups.
Bicyclo[1.1.1]pentane: A smaller bicyclic compound used as a bioisostere in medicinal chemistry.
Bicyclo[3.1.0]hexane: A compound with a similar core structure but different substituents.
Uniqueness
rac-(1R,5S)-3-[(benzyloxy)carbonyl]-3-azabicyclo[310]hexane-1-carboxylic acid is unique due to its specific functional groups and stereochemistry The presence of the benzyloxycarbonyl group and the azabicyclo[31
特性
分子式 |
C14H15NO4 |
|---|---|
分子量 |
261.27 g/mol |
IUPAC名 |
(1R,5S)-3-phenylmethoxycarbonyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid |
InChI |
InChI=1S/C14H15NO4/c16-12(17)14-6-11(14)7-15(9-14)13(18)19-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,16,17)/t11-,14+/m1/s1 |
InChIキー |
PFDGXQWRURTLMD-RISCZKNCSA-N |
異性体SMILES |
C1[C@H]2[C@]1(CN(C2)C(=O)OCC3=CC=CC=C3)C(=O)O |
正規SMILES |
C1C2C1(CN(C2)C(=O)OCC3=CC=CC=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



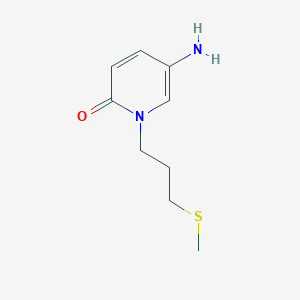
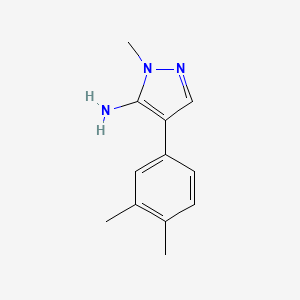
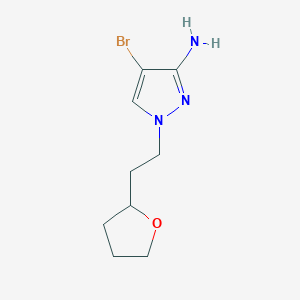
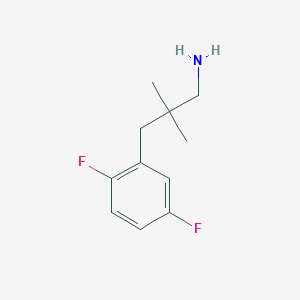
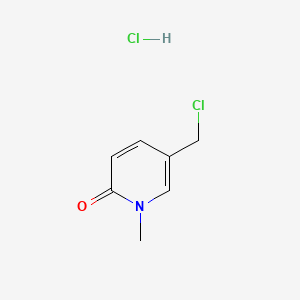
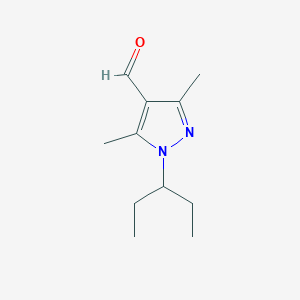
![2-[5-Fluoro-2-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13623362.png)
